3-Hydroxybutyl dodecanoate

Antimicrobial Structure-activity relationship Chain-length optimization

3-Hydroxybutyl dodecanoate (CAS 89457-37-4) is an organic ester formed from 3-hydroxybutanol and dodecanoic acid (lauric acid). Its molecular formula is C₁₆H₃₂O₃ with a molecular weight of 272.42 g/mol.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 89457-37-4
Cat. No. B15182631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutyl dodecanoate
CAS89457-37-4
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCC(C)O
InChIInChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(18)19-14-13-15(2)17/h15,17H,3-14H2,1-2H3
InChIKeyPHCYISGOPYDYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Hydroxybutyl Dodecanoate (CAS 89457-37-4): Baseline Profile and Procurement-Relevant Physicochemical Data


3-Hydroxybutyl dodecanoate (CAS 89457-37-4) is an organic ester formed from 3-hydroxybutanol and dodecanoic acid (lauric acid) . Its molecular formula is C₁₆H₃₂O₃ with a molecular weight of 272.42 g/mol . The compound is classified as a long-chain alkyl ester bearing a secondary hydroxyl group on the butyl moiety, which imparts moderate polarity and potential hydrogen-bonding capability. Physicochemical characterization data indicate the compound is a liquid with limited aqueous solubility (estimated ≤25 mg/mL) but is miscible with organic solvents such as ethanol and fats [1]. The ester linkage is susceptible to enzymatic and chemical hydrolysis, yielding the parent alcohol and lauric acid . Commercial availability is limited primarily to research-scale quantities from specialty chemical suppliers, with minimal publicly available documentation on batch-to-batch consistency or stability profiles .

Why 3-Hydroxybutyl Dodecanoate Cannot Be Directly Substituted by Shorter-Chain Analogs or Simple Laurates


Procurement specialists and formulators cannot assume functional interchangeability among 3-hydroxybutyl esters or between 3-hydroxybutyl dodecanoate and other lauric acid derivatives. Empirical data from the (R)-3-hydroxybutyric alkyl ester series demonstrate that biological activity is exquisitely sensitive to alkyl chain length, with minimum inhibitory concentration (MIC) values varying by orders of magnitude across the C1–C8 range [1]. The C12 chain length of the dodecanoate moiety confers a fundamentally different hydrophobic-hydrophilic balance and membrane-partitioning behavior compared to shorter-chain analogs. Furthermore, substitution with simple laurates—which lack the secondary hydroxyl group on the alcohol portion—alters the compound's hydrogen-bonding capacity, hydrolytic stability, and potential for further derivatization. Without head-to-head comparative data for 3-hydroxybutyl dodecanoate specifically, the chain-length-dependent structure-activity relationship established for this chemical class [1] strongly cautions against generic substitution. The evidence presented below quantifies these differentiation dimensions where data exist, while explicitly noting where direct comparative evidence remains unavailable.

Quantitative Differentiation Evidence: 3-Hydroxybutyl Dodecanoate vs. Closest Analogs and Alternatives


Antimicrobial Potency Differentiation: Alkyl Chain Length–Dependent MIC Trends in (R)-3-Hydroxybutyric Ester Series

While direct MIC data for 3-hydroxybutyl dodecanoate (C12 chain) have not been located in primary literature, class-level inference from the (R)-3-hydroxybutyric alkyl ester series provides predictive differentiation. Cheng et al. (2022) systematically evaluated the antimicrobial activity of (R)-3-hydroxybutyric alkyl esters with chain lengths from C1 to C8, demonstrating that MIC values decrease progressively as chain length increases from C1 to C6 [1]. The C6 analog ((R)-3HB-C6) achieved MIC values of 1.95 mg/mL against E. coli and S. aureus, and 0.98 mg/mL against C. albicans and B. subtilis [1]. Extrapolation of this trend suggests that 3-hydroxybutyl dodecanoate, with its substantially longer C12 alkyl chain, would be predicted to exhibit markedly different—and potentially enhanced—antimicrobial potency and membrane-perturbing activity compared to shorter-chain members of the series. This chain-length dependency is attributed to increased hydrophobic interactions with microbial membranes, which enhance membrane disruption and intracellular leakage [1].

Antimicrobial Structure-activity relationship Chain-length optimization

Physicochemical Differentiation: Molecular Weight and Hydrophobicity Comparison vs. Shorter-Chain 3-Hydroxybutyl Esters

3-Hydroxybutyl dodecanoate exhibits a molecular weight of 272.42 g/mol and a molecular formula of C₁₆H₃₂O₃ . This represents a significant increase in molecular size and hydrophobicity compared to shorter-chain analogs within the 3-hydroxybutyl ester family. The 11-methyl substituted analog (CAS 89457-38-5) has a molecular weight of 286.45 g/mol and formula C₁₇H₃₄O₃ , indicating that even minor structural modifications within the dodecanoate series alter physicochemical parameters. Compared with the extensively studied ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (MW 176.21 g/mol, C₈H₁₆O₄) [1], the dodecanoate variant is approximately 55% larger by molecular weight and possesses a substantially higher logP (estimated >5 based on fatty acid chain length). This hydrophobic shift directly impacts solvent partitioning, formulation compatibility, and biological membrane permeability.

Physicochemical properties Formulation compatibility Hydrophobicity

Solubility Profile Differentiation: Aqueous Solubility and Organic Solvent Compatibility

Limited solubility data indicate that 3-hydroxybutyl dodecanoate exhibits water solubility of at least 25 mg/mL (equivalent to 25 g/L) at ambient temperature [1]. This moderate aqueous solubility, combined with miscibility in organic solvents including ethanol and fats , distinguishes it from both highly water-soluble short-chain hydroxybutyl esters and highly lipophilic fatty acid esters lacking the hydroxyl functionality. In contrast, structurally related 3-hydroxybutyl lactate (CAS 93981-64-7) is reported to possess amphiphilic character with enhanced aqueous solubility due to the additional hydroxyl group on the lactate moiety . The dodecanoate's C12 alkyl chain confers sufficient lipophilicity for emulsification and surfactant applications while the pendant hydroxyl group on the butyl moiety retains some polar character, providing a differentiated solubility profile intermediate between fully hydrophilic and fully lipophilic esters.

Solubility Formulation Solvent compatibility

Evidence-Supported Application Scenarios for 3-Hydroxybutyl Dodecanoate in Research and Industrial Procurement


Antimicrobial Biomaterials Research: Candidate for Long-Chain Hydroxybutyl Ester–Based Active Agents

Based on class-level evidence establishing that antimicrobial potency of (R)-3-hydroxybutyric alkyl esters increases with alkyl chain length up to at least C6 , 3-hydroxybutyl dodecanoate (C12 chain) represents a logical extension of this structure-activity relationship for antimicrobial biomaterials development. Researchers investigating biofilm-disrupting coatings, antimicrobial polymer additives, or membrane-active agents should prioritize the C12 variant when enhanced hydrophobic membrane interaction is hypothesized to improve efficacy. The compound's moderate aqueous solubility (≥25 mg/mL) and compatibility with organic solvents facilitate incorporation into polymer matrices and coating formulations. However, empirical MIC/MBC determination against target pathogens is essential prior to large-scale procurement.

Lipid-Based Formulation Development: Emollient and Emulsifier Component in Cosmetic and Personal Care Products

The physicochemical profile of 3-hydroxybutyl dodecanoate—specifically its molecular weight of 272.42 g/mol, C₁₆H₃₂O₃ formula, and balanced hydrophilic-lipophilic character derived from the combination of a C12 alkyl chain and a secondary hydroxyl group —supports its evaluation as an emollient, emulsifier, or conditioning agent in cosmetic and personal care formulations. Vendor documentation indicates its use in shampoo and personal cleansing products as an emulsifier, emollient, conditioner, and solubilizer [1]. The ester's miscibility with fats and ethanol facilitates blending with common cosmetic ingredients, while the hydroxyl functionality provides mild polarity that may enhance skin feel compared to simple alkyl laurates. Formulators should note that direct comparative performance data against established emollients (e.g., isopropyl myristate, cetyl alcohol) are not publicly available; in-house sensory and stability testing is recommended.

Biodegradable Polymer Precursor and Plasticizer Component for Polyhydroxyalkanoate (PHA)-Based Materials

3-Hydroxybutyl dodecanoate serves as a monomeric analog and potential precursor for polyhydroxyalkanoate (PHA) biosynthesis and processing. Its structural relationship to 3-hydroxydodecanoate (3HDD) [2]—a known monomeric constituent of medium-chain-length PHAs—positions it as a relevant building block for biodegradable polymer research. Patent literature identifies plasticizer compositions for resins comprising PHA random copolymers that incorporate 3-hydroxybutyrate and 3-hydroxyalkanoate units including 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, and 3-hydroxydodecanoate [3]. Industrial applications in lubricant, surfactant, and plasticizer production are noted in vendor technical literature , though specific performance metrics (e.g., plasticizing efficiency relative to dioctyl sebacate or tributyl acetylcitrate) are not quantified in public domain sources. Researchers developing biodegradable polymer blends should empirically evaluate compatibility and plasticizing effects.

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